molecular formula C25H28N6O7S3 B584538 Delta2-Cefditoren Pivoxil CAS No. 148774-47-4

Delta2-Cefditoren Pivoxil

Katalognummer: B584538
CAS-Nummer: 148774-47-4
Molekulargewicht: 620.714
InChI-Schlüssel: YVQSNEJXCGJZHO-RLZYKBGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delta2-Cefditoren Pivoxil is a third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. This compound is primarily used for treating community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Delta2-Cefditoren Pivoxil exhibits a broad spectrum of antimicrobial activity. It is particularly effective against:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-susceptible strains), and Streptococcus pyogenes.
  • Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis, and others.

The compound's efficacy against resistant strains of bacteria makes it a valuable option in clinical practice, especially in cases where other antibiotics may fail.

Case Studies and Clinical Trials

  • Acute Exacerbation of Chronic Bronchitis : A randomized, double-blind study compared this compound (200 mg twice daily) with cefuroxime axetil (250 mg twice daily) over five days. The clinical success rate was 79.9% for Delta2-Cefditoren compared to 82.7% for cefuroxime, indicating comparable efficacy in treating exacerbations of chronic bronchitis .
  • Pediatric Applications : A study involving children with acute respiratory sinusitis showed similar outcomes with low (8-12 mg/kg/day) and high doses (16-20 mg/kg/day) of this compound, with no significant differences in treatment outcomes or adverse events .
  • Bacteriological Response : In patients infected with Haemophilus influenzae, the eradication rates were 84% for the Delta2-Cefditoren group versus 82.5% for the comparator group, highlighting its effectiveness against common respiratory pathogens .

Pharmacokinetics

This compound is designed to enhance oral absorption through its pivoxil ester group, which is cleaved in the gastrointestinal tract to release active cefditoren. This modification allows for effective treatment while minimizing gastrointestinal side effects associated with some other antibiotics.

Safety Profile

The safety profile of this compound has been established through various studies. Common adverse effects include mild gastrointestinal symptoms such as diarrhea and vomiting, which are generally self-limiting and do not require discontinuation of therapy .

Summary Table of Clinical Applications

Indication Dosage Duration Efficacy (%)
Community-acquired pneumonia400 mg twice daily14 days79.9
Acute bacterial exacerbation400 mg twice daily10 days82.7
Pharyngitis/Tonsillitis200 mg twice daily10 daysNot specified
Otitis Media200 mg twice daily10 daysNot specified
Pediatric Sinusitis8-20 mg/kg/day14 days>95

Wirkmechanismus

Target of Action

Delta2-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall.

Mode of Action

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Pharmacokinetics

Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . This formulation as a pivoxil ester enhances its oral bioavailability . The drug is distributed in the circulating blood as active cefditoren .

Result of Action

Cefditoren has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens . It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown excellent in vitro activity against the Gram-positive pathogens penicillin-susceptible and -intermediate Streptococcus pneumoniae, S. pyogenes, and methicillin-susceptible Staphylococcus aureus .

Action Environment

The efficacy of Cefditoren pivoxil can be influenced by various environmental factors such as the presence of β-lactamases and the susceptibility of the bacterial strain. It is stable to hydrolysis by many of the common plasmid-mediated β-lactamases, but is susceptible to hydrolysis by a number of plasmid-mediated extended-spectrum β-lactamases . The MIC (Minimum Inhibitory Concentration) values of the bacterial strains also play a significant role in determining the efficacy of the drug .

Biochemische Analyse

Biochemical Properties

Delta2-Cefditoren Pivoxil interacts with various enzymes and proteins. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria . The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to the active form, cefditoren, by esterases during absorption . Cefditoren exerts its effects at the molecular level by binding to PBPs, inhibiting bacterial cell wall synthesis, and leading to cell lysis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to be safe and effective for uncomplicated cystitis, with no significant differences in clinical and microbiological efficacies between 3 and 7 day regimens .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study showed that this compound has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .

Subcellular Localization

As a cephalosporin, it is known to exert its effects primarily outside the cell, where it inhibits bacterial cell wall synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Delta2-Cefditoren Pivoxil is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of cephalosporins. The synthesis involves the following steps:

  • Formation of the cephem nucleus.
  • Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.
  • Addition of the methylthiazole group to enhance activity against Gram-positive organisms.
  • Incorporation of the methoxyimino group for stability against beta-lactamases.
  • Attachment of the pivoxil ester group to enhance oral bioavailability .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure purity and stability. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions: Delta2-Cefditoren Pivoxil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Cefditoren: The active form after hydrolysis.

    Degradation Products: Various degradation

Biologische Aktivität

Delta2-Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic that exhibits significant antibacterial activity against a range of pathogens. This article provides a comprehensive overview of its biological activity, including pharmacokinetic and pharmacodynamic properties, efficacy against various bacterial strains, and relevant case studies.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug is prodrug that is converted to its active form, cefditoren, in the body. The elimination half-life is approximately 1-2 hours, allowing for flexible dosing regimens.

Pharmacodynamics : The efficacy of this compound is primarily determined by its time above the minimum inhibitory concentration (%fT>MIC). Studies suggest that a target %fT>MIC of 40% is necessary for bacteriostasis, while a target of 70% is required for maximal bactericidal activity. The cumulative fraction of response (CFR) serves as an important indicator of treatment success, reflecting the probability of achieving therapeutic targets across different bacterial strains.

Efficacy Against Bacterial Strains

Research has shown that this compound demonstrates potent activity against various strains of Enterobacteriaceae , which are commonly implicated in community-acquired infections. A study utilizing Monte Carlo simulations evaluated the probability of target attainment (PTA) and CFR for different dosing regimens:

Dosing Regimen Target %fT>MIC CFR (%) for Bacteriostatic Activity CFR (%) for Bactericidal Activity
200 mg q12h>40%<80%<90%
400 mg q12h>40%≥80%<90%
400 mg q24h>40%≥80%<90%

The results indicate that while higher doses improve bacteriostatic activity, achieving bactericidal efficacy remains challenging due to high MIC values observed in resistant strains .

Case Studies and Clinical Findings

Several clinical studies have assessed the effectiveness of this compound in treating infections. Notably:

  • Urinary Tract Infections (UTIs) : In a cohort study involving patients with uncomplicated acute pyelonephritis, this compound was administered as a switch therapy post-intravenous treatment. The results indicated that while the drug showed adequate bacteriostatic activity, bactericidal efficacy was limited in cases with higher MICs .
  • Respiratory Tract Infections : Another study evaluated the use of this compound in patients with community-acquired pneumonia. The findings suggested that the drug was effective against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae but less effective against resistant strains .

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQSNEJXCGJZHO-RLZYKBGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.